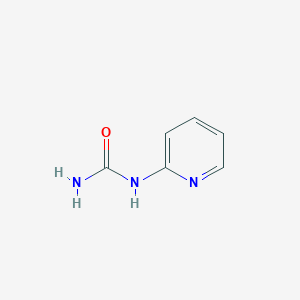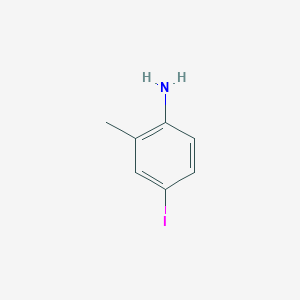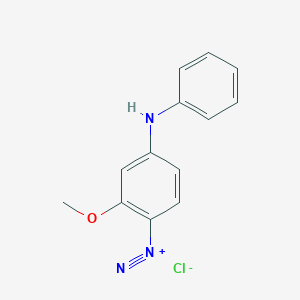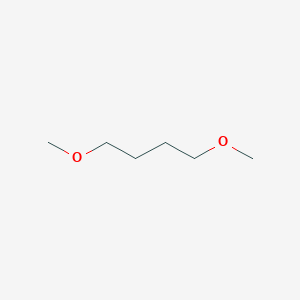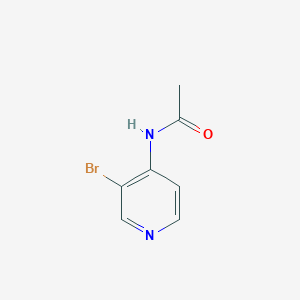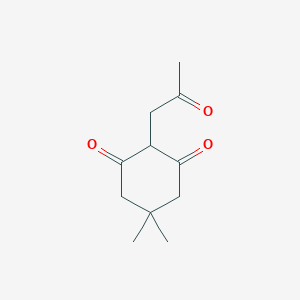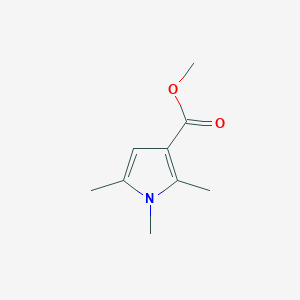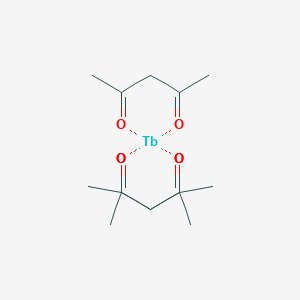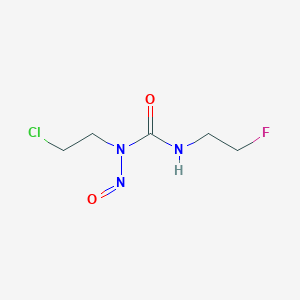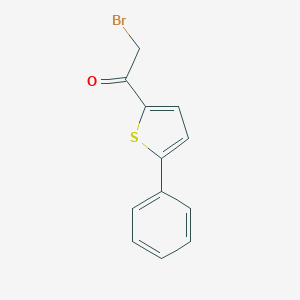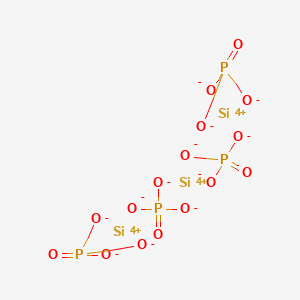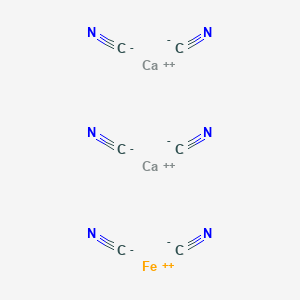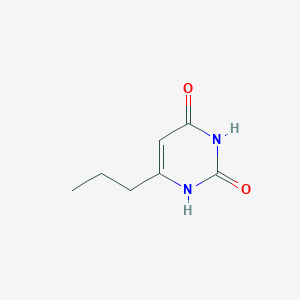
6-n-Propyluracil
Übersicht
Beschreibung
6-n-Propyluracil, also known as Propylthiouracil (PTU), is a medication used to treat hyperthyroidism . This includes hyperthyroidism due to Graves’ disease and toxic multinodular goiter . It is typically used when methimazole, surgery, and radioactive iodine are not possible .
Synthesis Analysis
The synthesis of 6-n-propyluracil involves reaction with chloroacetic acid in water under heating conditions . The yield of this reaction is approximately 86% .
Molecular Structure Analysis
6-n-Propyluracil belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone .
Chemical Reactions Analysis
The genetically determined ability to taste 6-n-propylthiouracil (PROP) has been linked with lowered acceptance of some bitter foods . Fifty-four women, aged 18–30 years, tasted and rated PROP-impregnated filter paper and seven solutions of PROP .
Physical And Chemical Properties Analysis
Propylthiouracil is a white, crystalline substance that has a bitter taste and is very slightly soluble in water . It is an antithyroid drug administered orally .
Wissenschaftliche Forschungsanwendungen
Anti-HIV Properties : Novel derivatives of 6-n-Propyluracil, such as 6-phenylselenenyl-5-propyluracils, have been synthesized and shown to exert potent HIV-1 reverse transcriptase inhibition and anti-HIV activity, with good in vitro therapeutic indexes, suggesting potential as anti-HIV/AIDS drugs (Miazga et al., 2007).
Food Preference and Dietary Habits : 6-n-Propylthiouracil (PROP) is known for its bitter taste and has been used as a genetic marker to study taste sensitivity, with implications for food preferences and dietary habits (Tepper, 1998).
Treatment of Psoriasis : A controlled trial of topical Propylthiouracil (PTU) in patients with plaque psoriasis showed that topically applied PTU is effective in the treatment of stable plaque psoriasis, with low toxicity (Elias et al., 1994).
Analytical Methods in Chemistry : Differential pulse cathodic stripping voltammetry on a mercury electrode has been used for the sensitive analytical detection of 6-R-2-thiouracils, including the 6-propyl derivative, allowing their determination at the nanomolar level (Kasprzak et al., 2005).
Microencapsulation for Drug Delivery : The encapsulation efficiency of 6-n-propyl-2-thiouracil using polymers like cellulose acetate butyrate and ammonio methacrylate copolymer has been evaluated. This study suggests successful and efficient encapsulation of 6-n-propyl-2-thiouracil with implications for controlled drug release rates (Obeidat & Price, 2005).
Toxicity Studies : Comparative toxicity studies using 6-n-propyl-2-thiouracil (PTU) in male rats have been conducted to investigate its suitability as a screening method for detecting endocrine-mediated effects, particularly focusing on thyroid hormone levels and histopathological assessments (Yamasaki et al., 2002).
Effects on Testis Development in Fish : 6-n-propyl-2-thiouracil (PTU) given during testis development in Nile tilapias showed effects on Sertoli cell proliferation, germ cell number, and testis size, indicating its impact on reproductive development in fish (Matta et al., 2002).
Hepatic Epigenetic Changes : A study on the impact of curcumin on hepatic epigenetic changes induced by PTU in hypothyroid male rats found that PTU administration induces hepatic epigenetic changes, which are ameliorated by co-administration of curcumin (Bunker et al., 2019).
Taste Perception and Health Status Prediction : 6-n-propylthiouracil has been used in studies to predict children's caries risk susceptibility based on their hormonal fingerprints, linking PROP sensitivity with taste perception and dietary preferences (Verma et al., 2013).
Mechanism of Action in Anti-Thyroid Drugs : Research on the charge-transfer complexes of 6-n-propyl-2-thiouracil (PTU) and its congeners explores the mechanism of action of anti-thyroid drugs (Antoniadis et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-propyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTYIOWQFQGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158113 | |
| Record name | 6-n-Propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-n-Propyluracil | |
CAS RN |
13345-08-9 | |
| Record name | 6-n-Propyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC58559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-n-Propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



